molecular formula C20H22N2O6S B300844 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300844
M. Wt: 418.5 g/mol
InChI Key: DYIFIESGWVUELZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AMTB and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AMTB involves the inhibition of various enzymes and signaling pathways that are involved in the development of diseases. It has been found to inhibit the activity of NF-κB, COX-2, and iNOS, which are involved in the inflammatory response. AMTB has also been shown to inhibit the activity of Akt, which is involved in the development of cancer.
Biochemical and Physiological Effects:
AMTB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of oxidative stress. AMTB has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMTB in lab experiments is its ability to inhibit various enzymes and signaling pathways, which makes it a potent therapeutic agent. However, one of the limitations of using AMTB is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of AMTB. One potential direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to explore the potential side effects of AMTB and its long-term safety profile.
Conclusion:
In conclusion, AMTB is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While there are limitations to its use, the potential benefits of AMTB make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of AMTB involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine and thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds through a series of steps to produce AMTB as a yellow crystalline solid.

Scientific Research Applications

AMTB has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. AMTB has also been shown to be effective in the treatment of diabetes, obesity, and neurological disorders.

properties

Product Name

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H22N2O6S/c1-3-8-28-15-5-4-14(11-16(15)26-2)12-17-19(24)22(20(25)29-17)13-18(23)21-6-9-27-10-7-21/h3-5,11-12H,1,6-10,13H2,2H3/b17-12-

InChI Key

DYIFIESGWVUELZ-ATVHPVEESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC=C

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OCC=C

Origin of Product

United States

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